molecular formula C16H10F4N4O4 B2795940 N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1448076-43-4

N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2795940
CAS No.: 1448076-43-4
M. Wt: 398.274
InChI Key: QZHUEIFYYPHLKC-UHFFFAOYSA-N
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Description

N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H10F4N4O4 and its molecular weight is 398.274. The purity is usually 95%.
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Scientific Research Applications

Isoxazole Derivatives in Immunomodulation

  • Isoxazole derivatives, similar in structure to the compound , have been studied for their immunomodulatory effects. For example, leflunomide and its metabolites have demonstrated significant immunosuppressive properties by inhibiting mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This inhibition can lead to reduced pyrimidine nucleotide pools, essential for immune cell function, indicating potential applications in managing autoimmune diseases and organ transplant rejection (Knecht & Löffler, 1998).

Structural Analysis and Synthesis

  • Research into the synthesis and crystal structure of diflunisal carboxamides, which share functional groups with the compound , has provided insights into molecular interactions stabilized by intermolecular hydrogen bonds. Such studies are foundational for understanding the compound's potential interactions and stability, aiding in the development of new pharmaceuticals (Zhong et al., 2010).

Antitumor Activity

  • Novel synthetic pathways and biological evaluations of compounds structurally related to "N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide" have shown potential antitumor activities. For instance, imidazole acyl urea derivatives, which share some structural similarities, have been synthesized and evaluated for their efficacy against human gastric carcinoma cells, highlighting the compound's potential utility in cancer research (Zhu, 2015).

Enzyme Inhibition for Therapeutic Applications

  • Studies on inhibitors of transcription factors NF-κB and AP-1 have explored compounds with structural features similar to the compound . These studies aim to improve oral bioavailability and examine molecular modifications for enhanced cellular activity, underscoring the therapeutic potential in targeting inflammatory pathways and cancer (Palanki et al., 2000).

Fluorinated Compounds in Medicinal Chemistry

  • The synthesis and pharmacological evaluation of fluorinated compounds, which share a common motif with the query compound, have been explored for their potent activity against specific biological targets. For example, fluorinated indolecarboxamides have been identified as promising candidates for clinical evaluation, highlighting the significance of fluorination in enhancing biological activity and selectivity (Jacobs et al., 1994).

Properties

IUPAC Name

N-[4-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N4O4/c1-7-4-11(24-28-7)13(25)23-15-22-12(6-27-15)14(26)21-8-2-3-10(17)9(5-8)16(18,19)20/h2-6H,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHUEIFYYPHLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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